1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Procure strategically: the N1-cyclopentyl substituent in CAS 2098011-75-5 introduces a distinct steric fingerprint absent in smaller N1-alkyl congeners, potentially circumventing existing kinase IP while retaining the metabolic stability conferred by the 6-CF3 group. Validated scaffold with reported IC50 values down to 0.190 nM (BTK) and 1.70 nM (TrkA). Ideal for systematic SAR expansion probing kinase selectivity. Sourced at ≥95% purity; non-hazardous ambient shipping.

Molecular Formula C11H12F3N3
Molecular Weight 243.23 g/mol
CAS No. 2098011-75-5
Cat. No. B1480887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
CAS2098011-75-5
Molecular FormulaC11H12F3N3
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=CC(=N3)C(F)(F)F
InChIInChI=1S/C11H12F3N3/c12-11(13,14)9-7-10-16(5-6-17(10)15-9)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyXZUXKYMUSATXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098011-75-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098011-75-5) is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole scaffold class, a fused bicyclic system recognized for its versatility in kinase inhibition, anticancer, and anti-inflammatory drug discovery programs [1]. The compound incorporates a cyclopentyl substituent at the N1 position and a trifluoromethyl (–CF₃) group at the C6 position on the pyrazole ring, yielding a molecular formula of C₁₁H₁₂F₃N₃ and a molecular weight of 243.23 g/mol . The –CF₃ group enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, while the cyclopentyl group introduces steric bulk that can reduce off-target interactions compared to smaller N1-alkyl substituents [2]. Commercially, the compound is available from multiple vendors at purities of 95% to 98%, typically stored long-term in cool, dry conditions, and is classified as non-hazardous for transport .

Why N1-Substituent Selection Determines Target Engagement and Selectivity: The Case Against Generic Substitution of 1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole


Within the 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole chemotype, the identity of the N1 substituent is not a passive structural feature; it is a critical determinant of molecular recognition, pharmacokinetic behavior, and off-target liability. The cyclopentyl group in CAS 2098011-75-5 occupies a larger conformational volume and presents a distinctly different spatial profile compared to the N1-isopropyl (CAS 2097950-79-1, MW 217.19), N1-ethyl (CAS 2098056-27-8, MW 203.16), or N1-isobutyl (CAS 2098092-32-9, MW 231.22) congeners . Published SAR analyses on imidazo[1,2-b]pyrazoles demonstrate that modifications at the N1 position significantly alter potency and selectivity profiles across cancer cell line panels, with certain substituents yielding IC₅₀ values differing by more than an order of magnitude [1]. Furthermore, the cyclopentyl group's conformational restriction reduces the number of accessible rotamers compared to flexible alkyl chains, which can translate into entropically favored binding and improved selectivity windows when targeting specific kinase ATP-binding pockets . Generic substitution with a smaller or more flexible N1-alkyl analog therefore risks unpredictable changes in target engagement, cellular potency, and metabolic stability that cannot be remedied by maintaining the 6-CF₃ group alone.

Quantitative Comparator Evidence for 1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: N1-Cyclopentyl vs. N1-Alkyl Congeners


Molecular Bulk and Conformational Restriction: Cyclopentyl (C₅H₉) vs. Isopropyl (C₃H₇) and Ethyl (C₂H₅) at N1

The N1-cyclopentyl substituent introduces a cyclic C₅ hydrocarbon that is both larger and more conformationally restricted than the open-chain N1-isopropyl and N1-ethyl substituents found in close analogs. While head-to-head biochemical IC₅₀ data for CAS 2098011-75-5 against a defined target have not been published in the peer-reviewed literature as of this writing, the structural distinction is quantifiable: the cyclopentyl group contributes an additional two carbon atoms and imposes ring constraints absent in isopropyl, reducing the number of low-energy conformers accessible to the N1 appendage . In a class-level SAR analysis of 39 imidazo[1,2-b]pyrazole derivatives against 6 cancer cell lines, the nature of the N1 substituent was identified as a key variable modulating antiproliferative activity, with compound 4d (among the four most active analogs displaying IC₅₀ ≤ 10 μM) featuring a substituted N1-aryl group rather than a simple alkyl chain [1]. The cyclopentyl group's steric footprint is expected to preferentially fill hydrophobic sub-pockets in kinase ATP-binding sites that are inaccessible to smaller N1 substituents, a hypothesis consistent with the improved selectivity observed for cycloalkyl-substituted imidazo[1,2-b]pyrazoles in BTK inhibitor programs [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Lipophilicity Enhancement: Cyclopentyl + CF₃ vs. Parent 6-CF₃ Scaffold

The combination of the N1-cyclopentyl group with the 6-CF₃ substituent is predicted to substantially elevate lipophilicity relative to the parent 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 503560-14-3, MW 175.11), which lacks any N1 substitution . The CF₃ group alone enhances logP by approximately 1.0–1.5 units compared to methyl-substituted analogs, while cycloalkyl annelation further increases lipophilicity [1]. In structurally related systems, compounds bearing both a cyclopentyl and a trifluoromethyl group exhibit XLogP3 values in the range of 2.3 to 4.0, suggesting that CAS 2098011-75-5 likely occupies a lipophilicity window that balances membrane permeability with aqueous solubility—a critical parameter for cellular assay performance and in vivo studies [2]. Compared to the N1-isopropyl analog (CAS 2097950-79-1), the cyclopentyl derivative is predicted to have a higher logP by approximately 0.5–0.8 log units based on the incremental contribution of two additional methylene units in a cyclic arrangement, though experimental logP data for this specific compound remain unavailable at the time of writing.

Drug Design ADME Prediction Lipophilicity Optimization

Metabolic Stability Advantage Conferred by the 6-Trifluoromethyl Group: Class-Level Evidence from Imidazo[1,2-b]pyrazole Scaffolds

The 6-CF₃ substituent on the imidazo[1,2-b]pyrazole core is a well-established metabolic stability handle. N-Trifluoromethyl azoles demonstrate superior aqueous stability compared to N-trifluoromethyl amines, which are prone to hydrolysis, and exhibit higher metabolic stability than N-methyl analogs in microsomal incubation studies [1]. The electron-withdrawing nature of the –CF₃ group reduces the electron density on the pyrazole ring, thereby decreasing susceptibility to oxidative metabolism by CYP450 enzymes [2]. While direct head-to-head microsomal stability data comparing CAS 2098011-75-5 with its des-CF₃ analog (1-cyclopentyl-1H-imidazo[1,2-b]pyrazole, no CAS with this exact structure publicly listed) are not available, class-level evidence indicates that the trifluoromethyl group can increase metabolic half-life by 2- to 5-fold in analogous heterocyclic systems [1]. In the broader imidazo[1,2-b]pyrazole-7-carboxamide series, compounds bearing electron-withdrawing substituents on the pyrazole ring demonstrated nanomolar potency in leukemia cell lines while retaining selectivity over normal human primary fibroblasts, suggesting that the scaffold tolerates the CF₃ modification without introducing non-specific cytotoxicity [3].

Metabolic Stability Cytochrome P450 Drug Metabolism

Kinase Inhibition Potential: Class-Level Evidence from Imidazo[1,2-b]pyrazole-Based BTK and TrkA Inhibitor Programs

The imidazo[1,2-b]pyrazole core has been validated as a privileged scaffold for ATP-competitive kinase inhibition across multiple programs. Substituted imidazo[1,2-b]pyrazoles disclosed in US Patent US9556188 (BeiGene) demonstrate potent Bruton's tyrosine kinase (BTK) inhibition with IC₅₀ values as low as 0.190 nM for optimized leads [1]. In a separate TrkA kinase inhibitor program, imidazo[1,2-b]pyrazole derivatives achieved IC₅₀ values of 1.70 nM and 40.6 nM in enzymatic assays [2]. While CAS 2098011-75-5 itself has not been profiled against these specific kinase panels in published studies, the scaffold's demonstrated capacity for sub-nanomolar kinase engagement provides a strong rationale for its selection as a starting point or reference compound in kinase-focused screening campaigns. The N1-cyclopentyl group, by virtue of its steric bulk, may confer selectivity advantages over smaller N1-alkyl congeners by differentially occupying the hydrophobic pocket adjacent to the hinge-binding region of the kinase ATP site, as inferred from the SAR patterns observed in BTK inhibitor lead optimization [1][3].

Kinase Inhibition BTK TrkA Cancer Therapeutics

Recommended Procurement and Application Scenarios for 1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole


Focused Kinase Inhibitor Library Design Using the Imidazo[1,2-b]pyrazole Scaffold

For medicinal chemistry teams constructing targeted kinase inhibitor libraries, CAS 2098011-75-5 serves as a strategically differentiated building block within a congeneric series. By including this compound alongside its N1-isopropyl, N1-ethyl, and N1-isobutyl analogs, researchers can systematically probe the contribution of N1 steric bulk and conformational restriction to kinase selectivity. The scaffold's demonstrated activity in BTK (IC₅₀ down to 0.190 nM) and TrkA (IC₅₀ down to 1.70 nM) inhibitor programs provides a biologically validated starting point for lead identification [1][2]. The cyclopentyl variant's unique steric fingerprint may help circumvent existing IP on smaller N1-alkyl analogs while maintaining the metabolic stability advantage conferred by the 6-CF₃ group [3].

Structure-Activity Relationship (SAR) Expansion of Anticancer Imidazo[1,2-b]pyrazole Leads

Building on the SAR framework established by Grosse et al. (2014), where 4 of 39 imidazo[1,2-b]pyrazole derivatives achieved IC₅₀ ≤ 10 μM across 6 cancer cell lines, CAS 2098011-75-5 offers an underexplored N1 substitution pattern for SAR expansion [1]. The combination of cyclopentyl (N1) and trifluoromethyl (C6) represents a substitution vector not represented in the published 39-compound set, making it valuable for probing additive or synergistic effects on antiproliferative activity. Researchers should prioritize this compound for comparative cytotoxicity profiling against the same cell line panel (including MCF7, HL-60, and MOLT-4) to establish its relative potency rank within the chemotype [1][2].

Metabolic Stability Benchmarking in Trifluoromethyl-Substituted Heterocyclic Series

For DMPK scientists evaluating the metabolic stability contribution of the –CF₃ group in fused heterocyclic systems, CAS 2098011-75-5 can serve as a test article alongside its hypothetical des-CF₃ comparator. The well-documented ability of N-trifluoromethyl azoles to resist hydrolytic degradation and reduce CYP-mediated oxidation, with class-level data indicating 2–5× improvement in microsomal half-life over non-fluorinated analogs, makes this compound a useful probe for validating in silico metabolic stability predictions in the imidazo[1,2-b]pyrazole chemical space [1]. Procurement from vendors offering 95–98% purity with certificates of analysis ensures reproducibility in microsomal incubation studies [2][3].

Intellectual Property Scouting and Scaffold-Hopping Reference

Patent analysts and competitive intelligence teams evaluating the freedom-to-operate landscape around imidazo[1,2-b]pyrazole kinase inhibitors (including BeiGene's BTK inhibitor portfolio, US9556188, and imidazo-pyrazole carboxamide anticancer patents) should include CAS 2098011-75-5 as a reference compound for scaffold-hopping evaluations [1]. The cyclopentyl N1 substituent occupies a steric niche distinct from the aryl and small alkyl substituents predominantly claimed in existing imidazo[1,2-b]pyrazole patents, potentially offering a patentably distinct entry point into this biologically validated chemical space [1][2].

Quote Request

Request a Quote for 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.